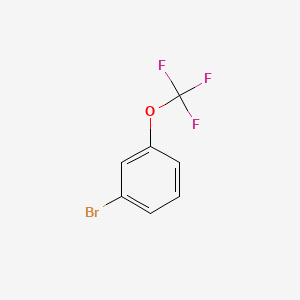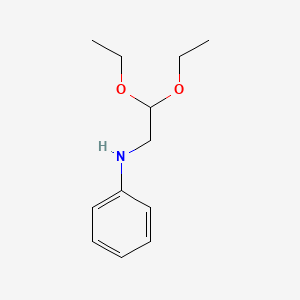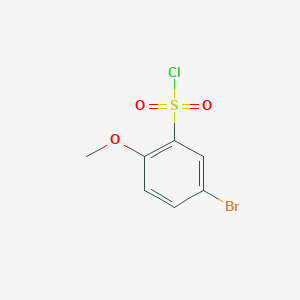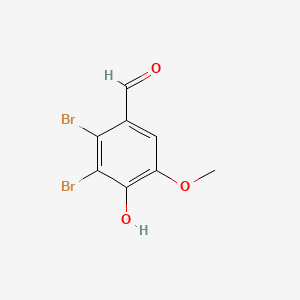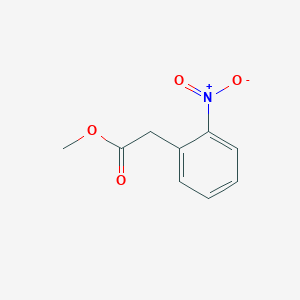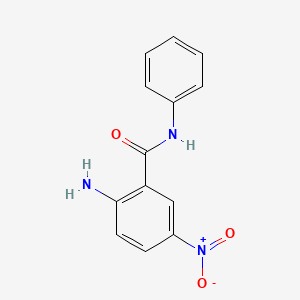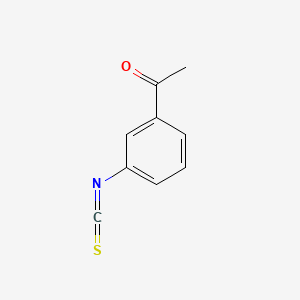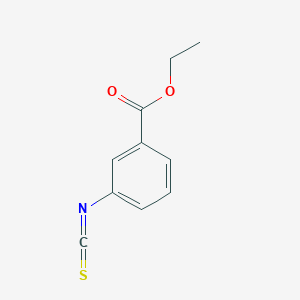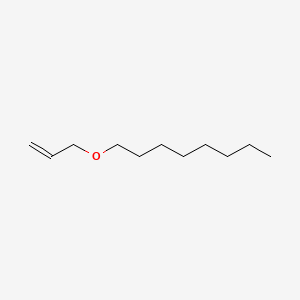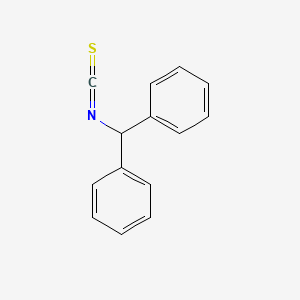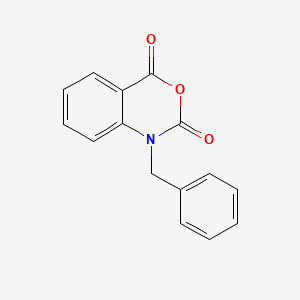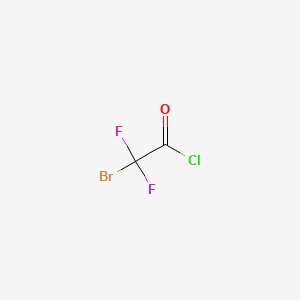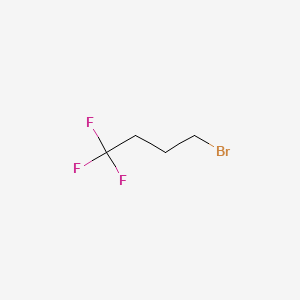
1-Butanol, DMTBS
Descripción general
Descripción
1-Butanol, also known as butan-1-ol or n-butanol, is a primary alcohol with the chemical formula C4H9OH and a linear structure . Isomers of 1-Butanol are isobutanol, butan-2-ol, and tert-butanol . The unmodified term butanol usually refers to the straight chain isomer . 1-Butanol occurs naturally as a minor product of the ethanol fermentation of sugars and other saccharides . It is also a permitted artificial flavorant in the United States .
Synthesis Analysis
1-Butanol can be synthesized from Ethanol in a Plug Flow Reactor . The reaction kinetics model is based on five parallel reactions in which ethanol reacts to 1-butanol, acetealdehyde, ethyl acetate, diethyl ether, and diethoxyethane, respectively . Another study proposed a life cycle assessment of two bio-based routes for the production of maleic anhydride from butanol (bio-ButOH MA) and furfural (bio-Furf MA) .
Molecular Structure Analysis
The molecular structure of 1-Butanol, TMS derivative is available as a 2d Mol file or as a computed 3d SD file . The structure of 1-Butanol, TBDMS derivative is also available .
Chemical Reactions Analysis
The transesterification of DMTP with 1-Butanol has been studied .
Physical And Chemical Properties Analysis
1-Butanol is a colorless liquid with a slightly sweet odor and is commonly used as a solvent, in the production of chemicals, and as an intermediate in various industrial processes . More detailed properties can be found in the references .
Safety And Hazards
1-Butanol is flammable and containers may explode when heated . It causes burns of eyes, skin, and mucous membranes . Prolonged exposure to the alcohol’s vapors can lead to respiratory irritation and drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
A recent study tested a hypothesis that maternal 3,3-Dimethyl-1-butanol (DMB, a TMA inhibitor) therapy prevents 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) exposure-induced hypertension in adult offspring relevant to alterations of gut microbiota-derived metabolites . This suggests potential future directions in the therapeutic use of 1-Butanol derivatives.
Propiedades
IUPAC Name |
butoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXIEOGBKDPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336112 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, DMTBS | |
CAS RN |
37170-50-6 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)
